molecular formula C18H17N3O2 B4238639 N-(2-ethoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide

N-(2-ethoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide

Cat. No. B4238639
M. Wt: 307.3 g/mol
InChI Key: LXAUWTWGLVMQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. It is also known as EPPB and has been extensively studied for its potential applications in scientific research. In

Mechanism of Action

EPPB inhibits the activity of PARP-1 by binding to its catalytic domain. PARP-1 is an enzyme that is involved in the repair of DNA damage. Inhibition of PARP-1 leads to the accumulation of DNA damage, which can eventually lead to cell death. EPPB has also been shown to modulate the activity of other proteins involved in DNA repair and apoptosis.
Biochemical and Physiological Effects
EPPB has been shown to have a variety of biochemical and physiological effects. It can induce cell death in cancer cells, reduce inflammation in the central nervous system, and modulate the immune response. EPPB has also been shown to have neuroprotective effects and can reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using EPPB in lab experiments is its specificity for PARP-1. EPPB has been shown to selectively inhibit PARP-1 without affecting other proteins involved in DNA repair. This specificity makes it a valuable tool for studying the role of PARP-1 in various biological processes. One limitation of using EPPB in lab experiments is its potential toxicity. EPPB has been shown to induce cell death in cancer cells, but it can also induce cell death in normal cells at high concentrations.

Future Directions

Future research on EPPB could focus on its potential applications in cancer treatment, neurodegenerative diseases, and autoimmune diseases. Additionally, further studies could investigate the potential toxicity of EPPB and its effects on normal cells. Future research could also focus on developing more potent and selective PARP-1 inhibitors based on the structure of EPPB.
In conclusion, N-(2-ethoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide is a promising compound that has potential applications in various scientific research fields. Its specificity for PARP-1 makes it a valuable tool for studying the role of PARP-1 in various biological processes. Further research on EPPB could lead to the development of new treatments for cancer, neurodegenerative diseases, and autoimmune diseases.

Scientific Research Applications

EPPB has been studied for its potential applications in various scientific research fields such as cancer research, neurobiology, and immunology. It has been shown to inhibit the activity of a protein called PARP-1, which is involved in DNA repair. This inhibition can lead to the accumulation of DNA damage and eventually cell death, making EPPB a potential candidate for cancer treatment. Additionally, EPPB has been shown to have neuroprotective effects and can reduce inflammation in the central nervous system, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. EPPB has also been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-23-17-7-4-3-6-16(17)20-18(22)14-8-10-15(11-9-14)21-13-5-12-19-21/h3-13H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAUWTWGLVMQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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